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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of nickel silicide (NiSi) for source, drain, and gate contacts in semiconductor device

fabrication. Nickel silicide has emerged as a critical material in advanced complementary

metal-oxide-semiconductor (CMOS) technologies due to its low electrical resistivity, reduced

silicon consumption compared to other silicides, and favorable formation process.[1][2]

Introduction to Nickel Silicide Contacts
Nickel silicide is employed to reduce the parasitic resistance at the source, drain, and gate

contacts of transistors, a crucial step in enhancing device performance.[1][2] The formation of a

low-resistance silicide layer is typically achieved through a self-aligned silicide (salicide)

process, where a deposited nickel film reacts with the underlying silicon in the active regions of

the device.[3][4]

Key Advantages of Nickel Silicide:

Low Resistivity: The NiSi phase exhibits low electrical resistivity, comparable to other

commonly used silicides like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂).[4][5]

Low Silicon Consumption: The formation of NiSi consumes less silicon from the substrate

compared to TiSi₂ and CoSi₂, which is advantageous for the fabrication of ultra-shallow

junctions in scaled-down devices.[1][2]
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Reduced Linewidth Dependency: The sheet resistance of NiSi is less dependent on the

linewidth of the contact, making it suitable for nanoscale devices.[6]

Low Formation Temperature: NiSi can be formed at relatively low temperatures, which helps

in minimizing the thermal budget of the overall fabrication process.[1][2]

Challenges:

Thermal Stability: One of the main challenges with NiSi is its thermal stability. At elevated

temperatures, the low-resistivity NiSi phase can transform into the higher-resistivity nickel

disilicide (NiSi₂) phase or agglomerate, leading to increased contact resistance and device

degradation.[7][8]

Process Control: The formation of a uniform and stable NiSi layer requires precise control

over process parameters such as annealing temperature, time, and ambient conditions.[1]

Data Presentation: Properties of Nickel Silicide
The following tables summarize key quantitative data for different phases of nickel silicide,

compiled from various research findings.

Table 1: Electrical Resistivity of Nickel Silicide Phases

Silicide Phase
Electrical Resistivity
(μΩ·cm)

Reference

NiSi 10.5–18 [9]

Ni₂Si 24–30 [9]

NiSi₂ 34–50 [9]

Ni₃₁Si₁₂ 90–150 [9]

Table 2: Sheet Resistance of Nickel Silicide Films under Various Conditions
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Initial Ni
Thickness

Annealing
Conditions

Resulting
Phase

Sheet
Resistance
(Ω/sq)

Reference

30 nm
RTA, various

temps
NiSi

~10 - 20 (at 400-

600°C)
[10]

5 nm 500°C, 10 s NiSi
~16.5 (specific

resistivity)
[11]

3 nm >450°C epi-NiSi₂
~45.0 (specific

resistivity)
[11]

25 nm with Zn

interlayer
300-600°C NiSi ~2.5 [12]

25 nm with Ta/Ti

interlayer
450-650°C NiSi 12-15 [12]

Table 3: Formation Temperatures of Nickel Silicide Phases

Silicide Phase
Typical Formation
Temperature Range (°C)

Reference

Ni₂Si 200–350 [7]

NiSi 400–550 [7]

NiSi₂ >650 [7]

Experimental Protocols
This section outlines the detailed methodologies for the formation and characterization of nickel

silicide contacts.

Protocol for Nickel Silicide Formation (Two-Step Salicide
Process)
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This protocol describes a widely used two-step rapid thermal annealing (RTA) process to form

self-aligned nickel silicide contacts on a silicon substrate.

Materials and Equipment:

Silicon wafers (p-type or n-type)

Nickel (Ni) sputtering target

Titanium Nitride (TiN) sputtering target (optional, for capping layer)

Rapid Thermal Annealing (RTA) system with N₂ ambient

Wet etching station with a selective etchant for unreacted nickel (e.g., a mixture of sulfuric

acid (H₂SO₄) and hydrogen peroxide (H₂O₂))

Deionized (DI) water rinse station

Standard wafer cleaning solutions (e.g., RCA clean)

Procedure:

Wafer Cleaning:

Perform a standard pre-deposition clean of the silicon wafers to remove any organic and

metallic contaminants. An RCA clean is recommended.

Immediately before loading into the deposition system, perform a brief dip in a dilute

hydrofluoric acid (HF) solution to remove the native oxide layer.

Nickel Deposition:

Transfer the cleaned wafers to a physical vapor deposition (PVD) or sputtering system.

Deposit a thin film of nickel onto the wafer surface. The thickness of the nickel layer will

determine the final silicide thickness (typically 10-20 nm of Ni).
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(Optional) Deposit a thin capping layer of TiN on top of the nickel film. This can help

prevent oxidation of the nickel during the subsequent annealing step.[1]

First Rapid Thermal Anneal (RTA1):

Transfer the wafers to the RTA system.

Perform the first anneal in a nitrogen (N₂) ambient to form the high-resistivity Ni-rich

silicide phase (Ni₂Si).

Typical RTA1 conditions are in the range of 250°C to 350°C for 30-60 seconds.[7][13] The

exact temperature and time should be optimized based on the specific process and

desired outcome.

Selective Etching:

After RTA1, remove the wafers from the RTA system.

Submerge the wafers in a selective wet etch solution to remove the unreacted nickel from

the oxide or nitride regions, leaving the nickel silicide only in the areas where nickel was in

direct contact with silicon. A common etchant is a solution of H₂SO₄ and H₂O₂.[1]

Rinse the wafers thoroughly with DI water and dry them.

Second Rapid Thermal Anneal (RTA2):

Return the wafers to the RTA system.

Perform the second anneal at a higher temperature to convert the Ni-rich silicide into the

low-resistivity NiSi phase.

Typical RTA2 conditions are in the range of 400°C to 550°C for 30-60 seconds in a N₂

ambient.[7][8]

Protocol for Characterization of Nickel Silicide Films
This protocol outlines the key techniques for characterizing the physical and electrical

properties of the formed nickel silicide films.
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Equipment:

Four-Point Probe

X-Ray Diffractometer (XRD)

Scanning Electron Microscope (SEM)

Transmission Electron Microscope (TEM)

Atomic Force Microscope (AFM)

Auger Electron Spectroscopy (AES) or Secondary Ion Mass Spectrometry (SIMS)

Procedures:

Sheet Resistance Measurement:

Use a four-point probe to measure the sheet resistance (Rs) of the silicide film at multiple

points across the wafer to assess uniformity.[1][14]

Phase Identification:

Perform XRD analysis to identify the crystalline phases of the nickel silicide present in the

film. This is crucial to confirm the formation of the desired NiSi phase.[1][14]

Morphology and Thickness Analysis:

Use SEM to visualize the surface morphology of the silicide film. Cross-sectional SEM can

be used to estimate the film thickness.[14]

For high-resolution imaging of the silicide/silicon interface and precise thickness

measurements, use TEM.[1]

AFM can be employed to characterize the surface roughness of the silicide film.[14][15]

Compositional Analysis:
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Utilize AES or SIMS depth profiling to determine the elemental composition of the film and

to check for any contaminants or oxygen at the interface.[15][16]

Visualizations
The following diagrams illustrate key processes and structures related to the use of nickel

silicide in semiconductor devices.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://science24.com/paper/10935
https://www.researchgate.net/publication/5576162_Characterisation_of_nickel_silicide_thin_films_by_spectroscopy_and_microscopy_techniques
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nickel Silicide Salicide Process

Start: Silicon Wafer

Wafer Cleaning (RCA + HF dip)

Nickel (Ni) Deposition (PVD)

Optional: TiN Capping Layer

First RTA (250-350°C, N2 ambient)
Forms Ni-rich silicide (Ni2Si)

Selective Wet Etch
(Removes unreacted Ni)

Second RTA (400-550°C, N2 ambient)
Forms low-resistivity NiSi

End: NiSi Contacts Formed
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MOSFET with Nickel Silicide Contacts

Gate (Polysilicon)

Gate Oxide (SiO2)

Silicon Substrate (p-type)

Source Drain

NiSi NiSi NiSi Spacer Spacer
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Characterization Workflow

Formed NiSi Film

Four-Point Probe
(Sheet Resistance)

XRD
(Phase Identification)

SEM / TEM
(Morphology, Thickness)

AFM
(Surface Roughness)

AES / SIMS
(Composition)

Characterization Complete

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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